molecular formula C14H27IO2 B12560398 1-Octene, 3-(1-butoxy-2-iodoethoxy)- CAS No. 196412-56-3

1-Octene, 3-(1-butoxy-2-iodoethoxy)-

Cat. No.: B12560398
CAS No.: 196412-56-3
M. Wt: 354.27 g/mol
InChI Key: YZWGQDGGACBZKM-UHFFFAOYSA-N
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Description

1-Octene, 3-(1-butoxy-2-iodoethoxy)- is an organic compound with the molecular formula C14H27IO2 It is a derivative of 1-octene, where the hydrogen atoms at the third position are replaced by a butoxy and an iodoethoxy group

Preparation Methods

The synthesis of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- typically involves the oligomerization of ethylene. This process is catalyzed by chromium-based catalytic systems, which are known for their high activity and selectivity . The reaction conditions often include the use of specific ligands and solvents to achieve the desired product. Industrial production methods may involve fractional distillation to isolate the compound from a mixture of linear α-olefins .

Chemical Reactions Analysis

1-Octene, 3-(1-butoxy-2-iodoethoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes or alcohols.

    Substitution: The iodo group in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-Octene, 3-(1-butoxy-2-iodoethoxy)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 1-Octene, 3-(1-butoxy-2-iodoethoxy)- exerts its effects depends on the specific reaction or application. In general, the presence of the butoxy and iodoethoxy groups can influence the compound’s reactivity and interaction with other molecules. These groups can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, thereby affecting the overall reaction pathway and outcome.

Comparison with Similar Compounds

1-Octene, 3-(1-butoxy-2-iodoethoxy)- can be compared with other similar compounds, such as:

    1-Octene, 3-(1-butoxy-2-chloroethoxy)-: This compound has a chloro group instead of an iodo group, which can result in different reactivity and chemical properties.

    1-Octene, 3-(1-butoxy-2-bromoethoxy)-:

    1-Octene, 3-(1-butoxy-2-fluoroethoxy)-: The fluoro group can significantly alter the compound’s chemical behavior, making it useful for different applications.

The uniqueness of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.

Properties

CAS No.

196412-56-3

Molecular Formula

C14H27IO2

Molecular Weight

354.27 g/mol

IUPAC Name

3-(1-butoxy-2-iodoethoxy)oct-1-ene

InChI

InChI=1S/C14H27IO2/c1-4-7-9-10-13(6-3)17-14(12-15)16-11-8-5-2/h6,13-14H,3-5,7-12H2,1-2H3

InChI Key

YZWGQDGGACBZKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C)OC(CI)OCCCC

Origin of Product

United States

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